4-Morpholino-3-nitrobenzoic Acid
Overview
Description
4-Morpholino-3-nitrobenzoic acid is an organic compound with the molecular formula C11H12N2O5 It is characterized by the presence of a morpholine ring and a nitro group attached to a benzoic acid core
Scientific Research Applications
4-Morpholino-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-3-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of a morpholine group. One common method is the nitration of methyl benzoate to produce methyl 3-nitrobenzoate, which is then hydrolyzed to yield 3-nitrobenzoic acid. The final step involves the reaction of 3-nitrobenzoic acid with morpholine under appropriate conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and subsequent morpholine substitution reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Oxidation: The benzoic acid moiety can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
Reduction: 4-Morpholino-3-aminobenzoic acid.
Substitution: Various substituted morpholino derivatives.
Oxidation: Oxidized benzoic acid derivatives.
Mechanism of Action
The mechanism of action of 4-Morpholino-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can affect various biochemical pathways, making the compound useful in studies of enzyme activity and inhibition.
Comparison with Similar Compounds
Similar Compounds
- 3-Morpholino-4-nitrobenzoic acid
- 4-Morpholino-2-nitrobenzoic acid
- 4-Morpholino-3-aminobenzoic acid
Uniqueness
4-Morpholino-3-nitrobenzoic acid is unique due to the specific positioning of the morpholine and nitro groups on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-morpholin-4-yl-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREBONXEMNOUKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392190 | |
Record name | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26577-59-3 | |
Record name | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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